2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
CAS No. |
88373-90-4 |
|---|---|
Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H10N6O2/c19-10(17-9-3-1-2-4-13-9)5-8-6-11(20)18-12(16-8)14-7-15-18/h1-4,6-7H,5H2,(H,13,17,19)(H,14,15,16) |
InChI Key |
LLTLRFTVPCHVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC(=O)N3C(=N2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield various amine derivatives.
Scientific Research Applications
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiviral agent, particularly in inhibiting influenza virus RNA polymerase.
Material Science: It is also being explored for its use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the heterodimerization of the PA-PB1 subunits of the influenza virus RNA polymerase . This inhibition prevents the replication of the viral RNA, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence : The pyridin-2-yl acetamide group in the target compound distinguishes it from herbicidal analogs like flumetsulam, which contain sulfonamide substituents . This difference likely shifts activity from plant enzyme inhibition (ALS) to mammalian targets.
- Anti-Tubercular Derivatives : Compounds 60 and 62 () share the pyridin-2-yl-triazolopyrimidine core but replace the acetamide with bulkier amines, resulting in anti-tubercular activity. The target compound’s acetamide group may reduce steric hindrance, favoring different target interactions .
- Physicochemical Properties : The pyridin-2-yl acetamide moiety in the target compound likely enhances water solubility compared to lipophilic derivatives like 62 (melting point >200°C), which contains a methoxyphenyl-pyrrolidine group .
Pharmacokinetic Considerations
- ADMET Properties: highlights that triazolopyrimidines with balanced lipophilicity (e.g., methylphenoxy groups) meet drug-likeness criteria. The target compound’s pyridin-2-yl acetamide group may improve absorption and reduce toxicity compared to chlorinated or sulfonamide analogs .
Biological Activity
The compound 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H12N4O
- Molecular Weight : 244.26 g/mol
- CAS Number : 88373-94-8
- SMILES Notation :
CC(=O)N1C(=O)N(C(=N1)C2=CC=CC=N2)C
This compound features a triazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (PC-3) cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide | MCF-7 | 19.4 ± 0.22 |
| 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-3-yl)acetamide | HCT-116 | 57.01 ± 0.30 |
| Doxorubicin (Control) | MCF-7 | 40.0 ± 3.9 |
These results suggest that the compound acts through mechanisms other than inhibition of dihydrofolate reductase (DHFR), which is commonly targeted in cancer therapies .
The mechanism underlying the anticancer activity appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes necessary for cancer cell growth.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation.
Other Biological Activities
Apart from its anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various bacterial strains.
Study 1: Antiproliferative Effects
In a comparative study evaluating the antiproliferative effects of several triazolo-pyrimidine derivatives, it was found that the presence of lipophilic groups significantly enhanced activity against MCF-7 cells compared to more hydrophilic compounds . The study utilized an MTT assay to determine IC50 values across different concentrations.
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to key targets such as EGFR and PI3K, which are crucial in cancer progression . These studies provide insights into how structural modifications could enhance bioactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
